molecular formula C6H3BrFNO3 B14025779 5-Bromo-2-fluoro-4-nitrophenol

5-Bromo-2-fluoro-4-nitrophenol

Cat. No.: B14025779
M. Wt: 235.99 g/mol
InChI Key: CMEWGHLHSZUCDK-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-nitrophenol (CAS: Not explicitly provided in evidence; inferred from structural analogs) is a halogenated phenolic compound featuring bromine (Br), fluorine (F), and nitro (NO₂) substituents on a benzene ring. Its molecular formula is C₆H₃BrFNO₃, with a molecular weight of 236.00 g/mol (approximated from analogs like 2-bromo-4-fluoro-5-nitrophenol) . The hydroxyl group (-OH) at position 1 is flanked by Br at position 5, F at position 2, and NO₂ at position 3. This substitution pattern imparts strong electron-withdrawing effects, enhancing acidity compared to simpler phenols. The compound is primarily used in pharmaceutical and agrochemical synthesis as a versatile intermediate .

Properties

IUPAC Name

5-bromo-2-fluoro-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEWGHLHSZUCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves:

  • Introduction of the nitro group via nitration of an aromatic precursor.
  • Bromination at a suitable position on the aromatic ring.
  • Incorporation of the fluorine substituent through fluorination or nucleophilic aromatic substitution.
  • Final conversion to the phenol functional group, often by hydrolysis or substitution reactions.

This sequence ensures selective substitution on the benzene ring to yield the target compound with the desired substitution pattern.

Specific Synthetic Route Example

One documented synthetic route starts from 2-methoxy-5-nitroaniline, which undergoes diazotization followed by a Sandmeyer reaction to introduce bromine, yielding 2-bromo-4-nitroanisole. Subsequent treatment with sodium hydroxide facilitates nucleophilic substitution of the methoxy group to a phenol, producing this compound after fluorination steps.

Detailed Multi-Step Preparation Process (Adapted from Patent CN113121358A)

Though this patent focuses on 2-bromo-5-fluoro-4-nitroaniline, the preparation methods and conditions provide valuable insight into related halogenated nitroaromatic compounds, including this compound, due to structural similarity.

Step Reagents & Conditions Description Outcome
A Iron powder (1.3 parts), ammonium chloride (0.1 parts), raw material (1 part), reflux, pH adjusted to 9 with 30% NaOH, steam distillation Reduction and preparation of intermediate Crude intermediate for further reaction
B Acetic anhydride (0.6 parts, 99%), 80 °C, 1 hour Acetylation or protection step Acetylated intermediate
C Sulfuric acid (6.5 parts, 98%), dropwise addition of fuming nitric acid (0.4 parts), 20-30 °C, 1 hour, ice quenching, centrifugation Nitration step introducing nitro group Nitrated intermediate
D Dilute hydrochloric acid (15%, 4 parts), heating to 100 °C for 3 hours, cooling below 40 °C, centrifugation Hydrolysis to phenol Final product with >98% purity

This process emphasizes:

  • Use of inexpensive and readily available reagents.
  • Avoidance of highly toxic intermediates.
  • High production efficiency and purity.
  • Control of pH and temperature for optimal reaction conditions.

Industrial Scale Considerations

Industrial synthesis often adapts the above steps with optimized parameters for yield and safety. For example:

  • Hydrogenation steps use catalysts like palladium on carbon or Raney nickel in hydrogenation kettles.
  • Bromination employs catalysts such as iron or aluminum bromide.
  • Fluorination typically uses potassium fluoride or other fluorinating agents under controlled conditions.

Comparative Summary of Preparation Steps

Preparation Step Typical Reagents Conditions Purpose Notes
Nitration Concentrated HNO₃ and H₂SO₄ or fuming nitric acid 20-30 °C, 1 hour Introduce nitro group Requires temperature control to avoid over-nitration
Bromination Bromine with Fe or AlBr₃ catalyst Reflux or controlled temp Introduce bromine substituent Catalyst choice affects regioselectivity
Fluorination Potassium fluoride or nucleophilic substitution Elevated temp, solvent like DMF Introduce fluorine atom May require protection/deprotection steps
Hydrolysis/Nucleophilic substitution Dilute HCl or NaOH 80-100 °C, several hours Convert methoxy or other groups to phenol Final step to yield target phenol

Research Findings and Notes

  • The nitro group in this compound is key for biological activity, participating in redox reactions.
  • Halogen atoms (bromine and fluorine) enable halogen bonding interactions with biomolecules, influencing enzyme activity.
  • Preparation methods prioritize safety by avoiding toxic intermediates such as sodium azide, commonly used in older methods.
  • The described preparation methods yield high purity (>98%) products suitable for biochemical applications.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution.

Major Products:

    Reduction of the Nitro Group: Leads to the formation of corresponding amines.

    Substitution Reactions: Can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-2-fluoro-4-nitrophenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology and Medicine: In biochemical research, derivatives of this compound are used as enzyme activity reporters. For example, related compounds have been used to image β-galactosidase activity, which is important in gene expression studies.

Industry: The compound is also used in the development of new materials, including polymers and advanced coatings. Its reactivity allows for the creation of materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 5-Bromo-2-fluoro-4-nitrophenol involves its interaction with various biological targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with biomolecules, influencing their activity .

Pathways Involved:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 5-bromo-2-fluoro-4-nitrophenol to other halogenated nitrophenols are critical for understanding its reactivity, stability, and applications. Below is a detailed comparison:

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
This compound - C₆H₃BrFNO₃ 236.00 Br (5), F (2), NO₂ (4), OH (1) High acidity due to NO₂ para to OH; pharmaceutical intermediate
2-Bromo-4-fluoro-5-nitrophenol 84478-87-5 C₆H₃BrFNO₃ 236.00 Br (2), F (4), NO₂ (5), OH (1) Similar molecular weight; NO₂ meta to OH reduces acidity vs. para
4-Bromo-2-fluoro-5-nitrophenol 103979-08-4 C₆H₃BrFNO₃ 236.00 Br (4), F (2), NO₂ (5), OH (1) Structural isomer; reactivity altered by NO₂ position
5-Bromo-2-nitrophenol 27684-84-0 C₆H₄BrNO₃ 218.01 Br (5), NO₂ (2), OH (1) Lacks fluorine; lower acidity and stability
5-Bromo-2-chloro-4-fluoro-phenol 606143-89-9 C₆H₃BrClFO 225.45 Br (5), Cl (2), F (4), OH (1) Chlorine replaces NO₂; weaker electron-withdrawing effect

Key Differences:

Acidity: The nitro group at position 4 (para to -OH) in this compound maximizes electron withdrawal, making it more acidic than isomers like 2-bromo-4-fluoro-5-nitrophenol (NO₂ meta to -OH) . Replacement of NO₂ with Cl (as in 5-bromo-2-chloro-4-fluoro-phenol) reduces acidity significantly due to Cl’s weaker electron-withdrawing nature .

Synthetic Utility: Compounds with nitro groups (e.g., this compound) are preferred in coupling reactions (e.g., Ullmann or Buchwald-Hartwig) due to NO₂’s directing effects . Bromine at position 5 enhances electrophilic substitution reactivity compared to bromine at position 2 or 4 .

Limited safety data for this compound suggest adopting precautions similar to analogs like 2-bromo-4-fluoro-5-nitrophenol (e.g., avoiding strong oxidizers) .

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